N,N-diethyl-1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Structural isomer discrimination Procurement integrity Molecular formula identity

This pyrazole-4-sulfonamide scaffold (CAS 943102-41-8, MW 353.41, XLogP3 2.6) is uniquely substituted with a 4-fluorobenzoyl N-acyl and an N,N-diethylsulfamoyl group, delivering a 52.8% mass increase over the unsubstituted core (CAS 944416-16-4). Its predicted LogP (~2.0–2.5) supports passive membrane permeability, and the fluorine atom provides a ¹⁹F NMR handle for metabolic stability studies. CRITICAL: This compound shares the molecular formula C₁₆H₂₀FN₃O₃S with Sutezolid (CAS 168828-58-8) but is structurally distinct—rigorous CAS-based ordering prevents erroneous deduplication. Request a quote for research-grade purity (≥95%) with orthogonal identity confirmation by ¹H NMR and HRMS.

Molecular Formula C16H20FN3O3S
Molecular Weight 353.4 g/mol
CAS No. 943102-41-8
Cat. No. B6571788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-diethyl-1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide
CAS943102-41-8
Molecular FormulaC16H20FN3O3S
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESCCN(CC)S(=O)(=O)C1=C(N(N=C1C)C(=O)C2=CC=C(C=C2)F)C
InChIInChI=1S/C16H20FN3O3S/c1-5-19(6-2)24(22,23)15-11(3)18-20(12(15)4)16(21)13-7-9-14(17)10-8-13/h7-10H,5-6H2,1-4H3
InChIKeyHUUQIXGIBLGGOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Diethyl-1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide (CAS 943102-41-8): Procurement-Grade Structural and Physicochemical Profile


N,N-Diethyl-1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide (CAS 943102-41-8) is a synthetic small molecule belonging to the pyrazole-4-sulfonamide class, characterized by a 3,5-dimethylpyrazole core bearing an N,N-diethylsulfamoyl group at position 4 and a 4-fluorobenzoyl substituent at N1 . Its molecular formula is C₁₆H₂₀FN₃O₃S with a molecular weight of 353.41 g/mol [1]. This compound serves as a versatile scaffold for medicinal chemistry and chemical biology applications, distinguished from its closest analogs by the specific combination of the 4-fluorobenzoyl N-acyl group and the N,N-diethylsulfonamide moiety [2].

Why N,N-Diethyl-1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide Cannot Be Replaced by Generic Pyrazole Sulfonamide Analogs


Generic substitution among pyrazole-4-sulfonamide derivatives is precluded by quantifiable differences in molecular weight, lipophilicity, and hydrogen-bonding capacity driven by the specific N1-acyl and sulfonamide amine substituents. The target compound (CAS 943102-41-8, MW 353.41) differs from the unsubstituted core scaffold (CAS 944416-16-4, MW 231.32) by 122.09 g/mol—a 52.8% mass increase—and from the pyrrolidine analog (CAS 943102-73-6, MW 351.4) in both conformational flexibility and steric profile . Critically, the compound shares its molecular formula (C₁₆H₂₀FN₃O₃S) with the oxazolidinone antibiotic Sutezolid (CAS 168828-58-8), a structurally unrelated molecule with entirely distinct pharmacological activity [1]. These differences render simple interchange impossible without altering assay outcomes, pharmacokinetic predictions, or target engagement profiles.

Quantitative Differentiation Evidence for N,N-Diethyl-1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide (CAS 943102-41-8) Versus Closest Analogs


Structural Isomer Discrimination: Pyrazole Sulfonamide (CAS 943102-41-8) Versus Oxazolidinone Antibiotic Sutezolid (CAS 168828-58-8)

The target compound (CAS 943102-41-8) and Sutezolid (CAS 168828-58-8) share the identical molecular formula C₁₆H₂₀FN₃O₃S and molecular weight of 353.41 g/mol, yet represent fundamentally different chemical classes with distinct IUPAC names, ring systems, and biological mechanisms [1]. Sutezolid is an oxazolidinone antibiotic targeting bacterial protein synthesis, whereas the target compound is a pyrazole-4-sulfonamide derivative lacking oxazolidinone pharmacology [1]. Procurement systems relying solely on molecular formula matching risk delivering the wrong compound; explicit CAS number verification is required to ensure the pyrazole sulfonamide scaffold is obtained.

Structural isomer discrimination Procurement integrity Molecular formula identity

Molecular Weight and Predicted Lipophilicity Differentiation from the Unsubstituted Pyrazole-4-sulfonamide Core Scaffold (CAS 944416-16-4)

The target compound (CAS 943102-41-8) exhibits a molecular weight of 353.41 g/mol, representing a 122.09 g/mol increase (52.8%) over the unsubstituted core scaffold N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide (CAS 944416-16-4, MW 231.32 g/mol, density 1.204±0.06 g/cm³, boiling point 403.1±55.0 °C) . The core scaffold hydrochloride salt has a measured LogP of 1.43 [1], while the addition of the 4-fluorobenzoyl group in the target compound is predicted to increase LogP by approximately 0.6–1.1 units (estimated LogP ~2.0–2.5 based on analogous 4-bromobenzoyl derivative LogP of 2.31 and PSA of 58.95 Ų) . This LogP shift quantitatively alters predicted membrane permeability and aqueous solubility, directly impacting suitability for cell-based versus biochemical assays.

Physicochemical differentiation Lipophilicity Drug-likeness

Sulfonamide Amine Substituent Differentiation: N,N-Diethyl (CAS 943102-41-8) Versus Pyrrolidine (CAS 943102-73-6)

The target compound employs an N,N-diethylsulfamoyl group, whereas its closest structural analog (CAS 943102-73-6) features a pyrrolidine-1-sulfonyl substituent . This substitution results in a molecular weight difference of 2.0 g/mol (353.41 vs. 351.4 g/mol) and a difference of approximately two additional freely rotatable bonds in the diethylamino group . The N,N-diethylsulfamoyl group provides greater conformational entropy and distinct steric accessibility around the sulfonamide binding site compared to the conformationally constrained pyrrolidine ring. These differences can measurably impact target binding kinetics, with flexible sulfonamide amines often exhibiting faster on-rates but potentially lower residence times at protein targets relative to constrained cyclic amines.

Conformational flexibility Steric effects Structure-activity relationships

Halogen-Dependent Lipophilicity Modulation: 4-Fluorobenzoyl (Target) Versus 4-Bromobenzoyl Analog

The target compound's 4-fluorobenzoyl group provides a lower logP compared to the corresponding 4-bromobenzoyl analog. The 4-bromobenzoyl derivative (1-(4-bromobenzoyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide) has a measured LogP of 2.31 and a polar surface area (PSA) of 58.95 Ų . Given the well-established Hansch hydrophobic substituent constants (π values: F = +0.14 vs. Br = +0.86), the target 4-fluorobenzoyl compound is predicted to have a LogP approximately 0.3–0.7 units lower than the bromo analog, translating to roughly 2- to 5-fold higher aqueous solubility [1]. The fluorine atom also provides greater metabolic stability compared to bromine due to the strength of the C–F bond, reducing susceptibility to oxidative debromination pathways that can complicate in vitro and in vivo studies.

Halogen substitution effects LogP tuning Metabolic stability

Class-Level Antiproliferative Potential of Pyrazole-4-sulfonamide Scaffolds: Evidence from Structurally Related Derivatives

While no direct antiproliferative data are publicly available for the target compound itself, the pyrazole-4-sulfonamide scaffold class has demonstrated in vitro antiproliferative activity. Mahesh et al. (2023) reported the synthesis and biological evaluation of two series of 3,5-dimethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives, tested against U937 lymphoma cells using the CellTiter-Glo Luminescent cell viability assay with Mitomycin C as a reference [1]. Active derivatives exhibited IC₅₀ values in the low micromolar range, and importantly, none of the tested compounds showed cytotoxicity as measured by LDH release, indicating selective antiproliferative rather than non-specific cytotoxic mechanisms [1]. These class-level findings provide a rationale for exploring the target compound in antiproliferative screening, though the N1-4-fluorobenzoyl and N,N-diethylsulfamoyl substituents are expected to modulate potency and selectivity relative to the reported analogs.

Antiproliferative activity Cancer cell lines Scaffold validation

Chemical Purity Specification and Batch-to-Batch Consistency for Research Procurement

The target compound is supplied at a standard research-grade purity of 95%, consistent with the purity specifications observed for closely related pyrazole-4-sulfonamide analogs available from established chemical suppliers . The unsubstituted core scaffold (CAS 944416-16-4) is similarly specified at 95% minimum purity by AK Scientific, with long-term storage recommended in a cool, dry place and full quality assurance documentation provided per batch . This purity level is appropriate for most in vitro biological assays and synthetic chemistry applications; researchers requiring higher purity for biophysical studies (e.g., ITC, SPR, X-ray crystallography) should request additional purification (e.g., preparative HPLC) and confirm purity by orthogonal analytical methods (HPLC-UV/Vis, ¹H/¹³C NMR, HRMS).

Chemical purity Quality control Research-grade specification

Recommended Research and Industrial Application Scenarios for N,N-Diethyl-1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide (CAS 943102-41-8)


Medicinal Chemistry Hit-to-Lead Optimization of Pyrazole-4-sulfonamide Scaffolds for Antiproliferative Programs

The target compound's 4-fluorobenzoyl and N,N-diethylsulfamoyl substituent combination makes it a suitable starting point for structure-activity relationship (SAR) exploration in antiproliferative drug discovery. Building on the class-level evidence that pyrazole-4-sulfonamide derivatives exhibit micromolar IC₅₀ values against U937 lymphoma cells without non-specific cytotoxicity [1], the target compound's predicted LogP (~2.0–2.5) and moderate molecular weight (353.41 g/mol) place it within favorable drug-like property space for further optimization. The fluorine atom provides a spectroscopic handle (¹⁹F NMR) for metabolic stability studies, while the N,N-diethylsulfamoyl group offers synthetic tractability for parallel library synthesis.

Chemical Biology Probe Development Requiring Defined Physicochemical Properties

The target compound's quantifiably differentiated physicochemical profile—MW 353.41, estimated LogP ~2.0–2.5, and the presence of both hydrogen bond acceptor (sulfonamide, carbonyl) and donor (none beyond the pyrazole ring) motifs—makes it appropriate for cellular target engagement assays where membrane permeability is required. The 52.8% MW increase over the unsubstituted core scaffold (CAS 944416-16-4, MW 231.32) and the ~0.6–1.1 LogP unit increase predict sufficient lipophilicity for passive membrane diffusion while maintaining aqueous solubility adequate for cell culture medium at screening concentrations (typically ≤10 μM).

Selective Procurement Verification in Multi-Analog Screening Campaigns

The documented structural isomerism with Sutezolid (CAS 168828-58-8)—identical molecular formula C₁₆H₂₀FN₃O₃S and MW 353.41 but distinct oxazolidinone vs. pyrazole core—necessitates rigorous CAS-number-based procurement protocols [1]. This scenario is critical for screening facilities managing large compound libraries where automated formula-based deduplication could erroneously merge or substitute these structurally distinct compounds. The target compound must be procured and registered under its explicit CAS number (943102-41-8) with orthogonal identity confirmation by ¹H NMR and HRMS to distinguish it from the isomeric oxazolidinone.

Computational Chemistry and Molecular Docking Studies Requiring Halogen-Specific Pharmacophore Modeling

The 4-fluorobenzoyl group in the target compound provides distinct electronic and steric properties compared to the 4-bromobenzoyl analog (LogP 2.31 vs. estimated ~1.6–2.0; C–F bond strength ~485 kJ/mol vs. C–Br ~285 kJ/mol) [1]. This makes the target compound the preferred choice for docking studies and pharmacophore models where fluorine-specific interactions (e.g., orthogonal multipolar interactions with backbone carbonyls, C–F···H–C hydrogen bonds) need to be evaluated. The lower LogP of the fluoro analog also reduces the risk of artifactual hydrophobic collapse in virtual screening poses compared to the bromo derivative.

Quote Request

Request a Quote for N,N-diethyl-1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.